N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine
Description
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methylthio (-SMe) group at position 3 and a Boc-protected methylamine (-CH₂NHBoc) at position 6. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is likely utilized as a pharmaceutical intermediate, analogous to structurally related triazine and triazole derivatives employed in drug synthesis (e.g., Elafibranor intermediates in ). Its methylthio substituent may influence electronic properties and reactivity, while the Boc group enables controlled deprotection under acidic conditions, critical for stepwise synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3-methylsulfanyl-1,2,4-triazin-6-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,3)16-9(15)12-6-7-5-11-8(17-4)14-13-7/h5H,6H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUPENDMHJQHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(N=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Substitution and Reduction
The chloro group at position 6 of 3-methylthio-6-chloro-1,2,4-triazine undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 90°C for 8 h, yielding 3-methylthio-6-azido-1,2,4-triazine . Reduction of the azide to a primary amine is achieved via the Staudinger reaction using triphenylphosphine (PPh₃) in tetrahydrofuran (THF)/water (4:1), followed by hydrolysis to 3-methylthio-6-amino-1,2,4-triazine .
Optimized Conditions
| Reaction | Reagents/Solvent | Time | Yield |
|---|---|---|---|
| Azidation | NaN₃, DMF, 90°C | 8 h | 88% |
| Reduction | PPh₃, THF/H₂O | 12 h | 95% |
Boc Protection of the Primary Amine
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C to room temperature, yielding N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine . Excess Boc₂O (1.2 equiv) ensures complete protection, with purification via flash chromatography (hexane:ethyl acetate, 3:1).
Characterization Data
-
HRMS (ESI-TOF): m/z Calculated for C₁₀H₁₆N₄O₂S [M+H]⁺: 280.10; Found: 280.09.
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazine-H), 5.21 (br s, 1H, NH), 4.12 (s, 2H, CH₂), 2.58 (s, 3H, SCH₃), 1.43 (s, 9H, Boc).
Alternative Pathways and Comparative Analysis
Direct Nucleophilic Amination
A one-pot substitution of 3-methylthio-6-chloro-1,2,4-triazine with tert-butyl (aminomethyl)carbamate in the presence of potassium carbonate (K₂CO₃) and catalytic 18-crown-6 in acetonitrile at 60°C provides a streamlined route (Figure 2). However, competing hydrolysis of the triazine core limits yields to 65–70%.
Reductive Amination Approach
Condensation of 3-methylthio-6-oxo-1,2,4-triazine with tert-butyl carbamate using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) achieves reductive amination. While avoiding azide intermediates, this method suffers from low regioselectivity (≤50% yield).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Substituting NaN₃ with trimethylsilyl azide (TMSN₃) in toluene reduces exothermic risks during azidation. Continuous flow reactors enhance reproducibility in the Staudinger reduction step, achieving >90% conversion with residence times <30 min.
Economic Comparison of Methods
| Method | Cost (USD/kg) | Purity | Scalability |
|---|---|---|---|
| Azide Reduction | 320 | 99% | High |
| Direct Amination | 280 | 97% | Moderate |
| Reductive Amination | 410 | 95% | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with reaction conditions typically involving solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a solvent like DCM.
Major Products Formed
Substitution Reactions: The major products depend on the specific nucleophile used in the reaction.
Deprotection Reactions: The primary product is the free amine, 1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine.
Scientific Research Applications
Medicinal Chemistry
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine is being studied for its potential as a pharmaceutical intermediate. Its structure suggests that it may interact with biological targets relevant to various diseases.
Case Study: Antiviral Activity
Research has indicated that derivatives of triazine compounds exhibit antiviral properties. A study demonstrated that modifications of triazine structures can enhance their efficacy against viral infections, suggesting that this compound could be a lead compound for developing new antiviral agents.
Agrochemicals
The compound's triazine core is known for its herbicidal properties. Triazines are widely used in agriculture to control weed growth.
Case Study: Herbicide Development
A recent study explored the synthesis of triazine derivatives as herbicides. The findings indicated that compounds similar to this compound showed significant herbicidal activity against common agricultural weeds. This positions the compound as a candidate for further development in agrochemical formulations.
Material Science
The unique chemical structure of this compound allows it to be explored in the development of novel materials.
Case Study: Polymer Chemistry
In polymer science, triazine-containing monomers have been investigated for their ability to form high-performance polymers. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, potentially interacting with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Research Implications and Gaps
While the provided evidence lacks direct data on the target compound, comparisons with structurally related derivatives highlight:
- The Boc group’s utility in intermediate synthesis, as seen in and .
- Methylthio’s role in modulating reactivity, akin to sulfur-containing aroma compounds in pineapples (e.g., 3-(methylthio)propanoate esters in ), though in a divergent chemical context.
Limitations: Specific data on the target compound’s solubility, stability, and synthetic protocols are unavailable in the provided evidence, necessitating experimental validation.
Biological Activity
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine (CAS Number: 2081124-51-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₀H₁₆N₄O₂S
- Molecular Weight : 256.32 g/mol
- CAS Number : 2081124-51-6
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with triazine structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In a study assessing a series of triazine derivatives:
| Compound | % Inhibition (100 µM) | IC₅₀ (µM) | MIC (µM) |
|---|---|---|---|
| 12a | 45.6 ± 3.9 | 147.5 ± 69 | 61.0 ± 0.5 |
| 12b | N.T. | > 16 | > 16 |
| 12c | 73.2 ± 1.2 | 63.2 ± 6.2 | N.T. |
| ... | ... | ... | ... |
These results demonstrate that certain modifications to the triazine core can enhance antimicrobial activity significantly .
Anticancer Activity
Triazine derivatives have also been investigated for their anticancer properties, particularly in targeting chronic myeloid leukemia (CML). The structure-activity relationship (SAR) studies highlight that the presence of specific substituents on the triazine ring can influence cytotoxicity against cancer cell lines.
For example, a study found that certain triazine analogs exhibited IC₅₀ values in the low micromolar range against CML cell lines, suggesting a potential for development as therapeutic agents .
The mechanism by which this compound exerts its biological effects involves interactions with specific cellular targets. Research indicates that such compounds may inhibit key enzymes involved in cellular metabolism or disrupt critical signaling pathways associated with cancer cell proliferation and survival .
Case Study: Antimicrobial Screening
In a recent screening assay for antimicrobial activity against Mycobacterium tuberculosis, a compound related to this compound demonstrated a minimum inhibitory concentration (MIC) of approximately 60 µM . This finding underscores the potential of triazine derivatives in treating resistant bacterial infections.
Case Study: Anticancer Efficacy
Another study analyzed the anticancer efficacy of several triazine derivatives in vitro against various cancer cell lines. The results indicated that modifications to the methylthio group enhanced cytotoxicity significantly compared to unmodified analogs .
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat (>120°C) can degrade Boc groups, reducing yields .
- Solvent Choice : Polar aprotic solvents (DMF, 1-propanol) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .
Basic Question: What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- 1H/13C NMR :
- Boc Group : Identify tert-butyl signals at δ 1.4 ppm (9H, singlet) in 1H NMR and ~80 ppm (quaternary carbon) in 13C NMR .
- Triazine Core : Aromatic protons at δ 8.5–9.0 ppm (1,2,4-triazine H-5) and methylthio (CH₃S) at δ 2.5 ppm .
- IR Spectroscopy : Confirm Boc carbonyl (C=O) at ~1680–1720 cm⁻¹ and triazine ring vibrations at 1550–1600 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Data Interpretation Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, especially near the methylthio-triazine region .
Advanced Question: How can researchers optimize coupling reactions involving the triazine core and Boc-protected amine groups?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to minimize deprotection of Boc groups. Pd(PPh₃)₄ is preferred for stability in polar solvents .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 hours) while maintaining yields >80% .
- Protecting Group Alternatives : Compare Boc with Fmoc; Boc offers better stability under basic coupling conditions but requires acidic deprotection (TFA/DCM) .
Q. Example Protocol :
Dissolve 1 eq triazine, 1.2 eq Boc-protected amine, 5 mol% Pd(PPh₃)₄, and 2 eq K₂CO₃ in degassed 1-propanol.
Heat at 100°C under argon for 1 hour.
Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography .
Advanced Question: What strategies are effective in resolving contradictions in NMR data for this compound's regioisomeric impurities?
Methodological Answer:
- Isotopic Labeling : Synthesize 13C-labeled analogs to trace carbon connectivity in ambiguous regions .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated shifts (e.g., using Gaussian) to assign regioisomers .
- HPLC-MS Coupling : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with HRMS to separate and identify isomeric byproducts .
Case Study : A 2025 study resolved a methylthio vs. methylsulfonyl regioisomer conflict by spiking with authentic standards and analyzing NOESY correlations between the methylthio group and triazine protons .
Advanced Question: How should one design stability studies to evaluate storage conditions for this compound?
Methodological Answer:
- Accelerated Degradation Tests :
- Thermal Stress : Store aliquots at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor Boc deprotection via TLC or HPLC .
- Hydrolytic Stability : Expose to pH 3 (HCl), pH 7 (buffer), and pH 10 (NaOH) at 25°C for 24–72 hours .
- Light Sensitivity : UV/Vis irradiation (254 nm, 8 hours) to assess photolytic decomposition .
Recommended Storage : -20°C under argon in amber vials; avoid repeated freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
